REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=1)([O-:3])=[O:2].Cl[CH:14]([CH3:18])[C:15](Cl)=[O:16].[Cl-:19].[Cl-].[Cl-].[Al+3].Cl>C(Cl)(Cl)Cl>[Cl:19][CH2:18][CH2:14][C:15]([C:10]1[C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=[CH:11][C:7]=2[S:8][CH:9]=1)=[O:16] |f:2.3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(SC=C2)C=C1
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
CUSTOM
|
Details
|
to react for 24 hours at room temperature
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
WASH
|
Details
|
the organic phase was subsequently washed with a dilute solution of NaHCO3, with H2O and with a saturated solution of NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
it was purified in a silica column
|
Name
|
|
Type
|
|
Smiles
|
ClCCC(=O)C=1C2=C(SC1)C=CC(=C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |